Positional Isomerism: Ortho-Amino vs. Para-Amino Substitution Enables Chromatographic Resolution Despite Identical Molecular Mass
4'-[(o-Aminophenyl)sulfonyl]-acetanilide (CAS 18514-07-3) is the ortho-amino positional isomer of N-acetyl dapsone (CAS 565-20-8). Both compounds share the identical molecular formula C14H14N2O3S and molecular weight 290.34 g/mol, rendering them indistinguishable by unit-resolution mass spectrometry . However, the difference in amino group position (ortho on the non-acetylated phenyl ring vs. para) alters the molecular shape, dipole moment, and interaction with reversed-phase HPLC stationary phases, resulting in distinct retention times. The Leistner et al. (2021) gradient HPLC method on a Waters XTerra RP18 column (5 μm, 4.6 × 250 mm) with water-acetonitrile gradient achieved baseline separation of all dapsone-related impurities, including this ortho-isomer impurity, with a limit of detection of 0.02% for all specified impurities [1]. The British Pharmacopoeia monograph for dapsone specifies relative retention times for impurities A, B, and C vs. dapsone (≈7 min), and requires a minimum resolution of 2.0 between dapsone and impurity A, demonstrating that isomeric impurities demand individual reference standards for unambiguous identification [2].
| Evidence Dimension | Structural isomerism and chromatographic identity |
|---|---|
| Target Compound Data | CAS 18514-07-3; ortho-amino isomer (N-[4-[(2-aminophenyl)sulfonyl]phenyl]-acetamide); MW 290.34; mp 237-239 °C; pKa 14.01±0.70 |
| Comparator Or Baseline | CAS 565-20-8 (N-Acetyl Dapsone); para-amino isomer (N-[4-[(4-aminophenyl)sulfonyl]phenyl]-acetamide); MW 290.34; mp 238-240 °C; pKa 14.21±0.70 |
| Quantified Difference | Identical molecular mass; Δmp = 1-3 °C; ΔpKa = 0.20 units; distinct HPLC retention times (baseline separation achieved on C18 column) |
| Conditions | HPLC: Waters XTerra RP18 5 μm 4.6 × 250 mm; water-acetonitrile gradient; UV detection at 254 nm (per Leistner 2021 method and BP monograph) |
Why This Matters
Identical molecular mass precludes MS-only identification; procurement of the correct ortho-isomer reference standard is mandatory for accurate impurity peak assignment in HPLC-UV methods, directly impacting ANDA submission data integrity and pharmacopoeial compliance.
- [1] Leistner A, Holzgrabe U. Impurity profiling of dapsone using gradient HPLC method. J Pharm Biomed Anal. 2021 May 10;198:113982. LOD 0.02% for all specified impurities. PMID: 33657522. View Source
- [2] British Pharmacopoeia 2025. Dapsone monograph: Related substances; relative retention with reference to dapsone (≈7 min): impurity A ≈1.1, impurity B ≈2.5, impurity C ≈3.5; resolution minimum 2.0 between dapsone and impurity A. Available at: https://nhathuocngocanh.com/bp/dapsone/ View Source
